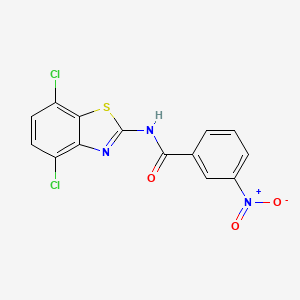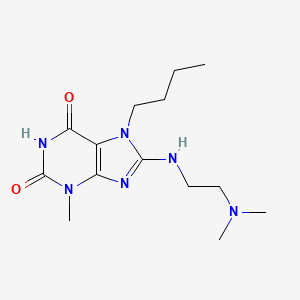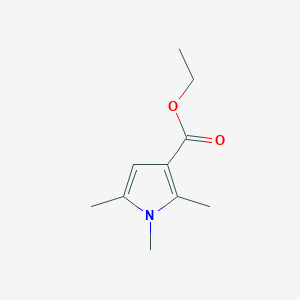
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as DBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBN is a benzothiazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not fully understood. However, studies have suggested that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and proteins. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the activity of protein kinases, enzymes that are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can induce apoptosis, a form of programmed cell death, in cancer cells. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In animal models, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been shown to reduce inflammation and alleviate pain. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is stable and can be stored for long periods without degradation. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is also soluble in various solvents, making it easy to handle in lab experiments.
However, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is also toxic and requires careful handling and disposal.
将来の方向性
There are several future directions for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide research. In medicinal chemistry, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could be further investigated for its potential as an anticancer agent. Studies could focus on optimizing the structure of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide to improve its potency and selectivity against cancer cells. In material science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could be further investigated for its potential as a fluorescent probe. Studies could focus on developing new applications for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide in bioimaging and sensing. In environmental science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide could be further investigated for its potential as a water treatment agent. Studies could focus on developing new methods for the removal of heavy metal ions from contaminated water using N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide.
合成法
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been synthesized using different methods, including the reaction of 4,7-dichloro-2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 3-nitrobenzoic acid in the presence of a coupling agent. The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been achieved using other methods, including the reaction of 4,7-dichloro-2-aminobenzothiazole with 3-nitrobenzamide in the presence of a base.
科学的研究の応用
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In material science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as a fluorescent probe. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibits strong fluorescence emission in the visible region, making it a potential candidate for various applications, including bioimaging and sensing.
In environmental science, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as a water treatment agent. Studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can effectively remove heavy metal ions from contaminated water, making it a potential candidate for water treatment applications.
特性
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-9-4-5-10(16)12-11(9)17-14(23-12)18-13(20)7-2-1-3-8(6-7)19(21)22/h1-6H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDELBTJAMOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)


![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)

![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)

![Methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852807.png)
![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)